![molecular formula C25H18BrN3OS B2483608 2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034357-49-6](/img/structure/B2483608.png)
2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-component reactions or condensation processes. For instance, compounds with similar structures have been synthesized through the alkylation of thiouracils with specific bromo compounds, highlighting the versatility and complexity of synthetic routes in this chemical class (Novikov et al., 2004). Moreover, efficient synthesis methods for pyrimidine derivatives have been demonstrated, including one-pot multi-component syntheses, which provide a green and step-economical approach to these compounds (Shi et al., 2018).
Molecular Structure Analysis
Molecular structure characterization of pyrimidine derivatives includes spectral data and sometimes X-ray crystallography. For a related compound, (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, the structural analysis was complemented by FTIR, UV–Vis, and computational DFT studies, showcasing the intricate details of bond lengths, angles, and electronic properties (Sowrirajan et al., 2022).
Chemical Reactions and Properties
Pyrimidine derivatives are known for their diverse chemical reactivity, participating in various organic transformations. For example, reactions involving thioxopyrimidines have demonstrated the formation of thioxopyrimidine compounds through specific cyclocondensation reactions, underlining the chemical versatility of these molecules (Aslanoğlu et al., 2007).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are often determined experimentally through analytical techniques and can significantly influence the compound's utility in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives include their acidity, basicity, and reactivity towards electrophiles and nucleophiles. These properties are pivotal for their biological activity and interactions with biomolecules. For instance, the electronic structure, investigated through DFT calculations, provides insights into the reactivity and stability of these compounds (Mu et al., 2015).
科学的研究の応用
Synthesis and Chemical Properties
Research has shown that pyranopyrimidine scaffolds, including those related to the compound , are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. A review covering synthetic pathways for the development of substituted derivatives through one-pot multicomponent reactions using diversified catalysts highlights the importance of these compounds in drug development (Parmar, Vala, & Patel, 2023).
Biological Importance
The broad spectrum of biological activities of (thio)urea and benzothiazole (BT) derivatives, which may share structural motifs with the compound of interest, underscores their significance in medicinal chemistry. These derivatives have been shown to possess a variety of pharmacological activities, making them compounds of great importance (Rosales-Hernández et al., 2022).
Potential Therapeutic Applications
Pyrimidines, including analogs and derivatives structurally related to the compound , have been found to exhibit a range of pharmacological effects, such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. This diversity underscores the potential of these compounds in therapeutic applications, with detailed analyses on their synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) (Rashid et al., 2021).
作用機序
Target of Action
Similar compounds have shown significant antimicrobial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, suggesting that the compound may target proteins or enzymes essential for their survival and proliferation.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar thieno[2,3-d]pyrimidin-4(3h)-ones have demonstrated antimicrobial activity . This suggests that the compound may interact with its targets, leading to inhibition of essential biochemical processes within the bacteria, ultimately resulting in their death.
Biochemical Pathways
This disruption could lead to the death of the bacteria, thereby exerting its antimicrobial effects .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antimicrobial activity. By inhibiting essential biochemical processes within the bacteria, the compound may cause bacterial death, thereby reducing the bacterial load and alleviating symptoms associated with the infection .
特性
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3OS/c26-19-13-11-17(12-14-19)16-31-25-28-22-21(18-7-3-1-4-8-18)15-27-23(22)24(30)29(25)20-9-5-2-6-10-20/h1-15,27H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIXTXOADUEHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2483526.png)
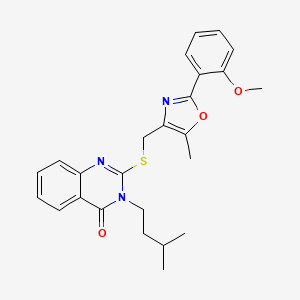
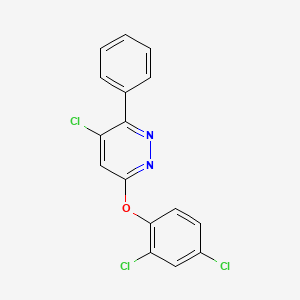
![3-(3,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483530.png)
![[2-(2,4,6-Trifluorophenyl)ethyl]hydrazine](/img/structure/B2483531.png)
![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
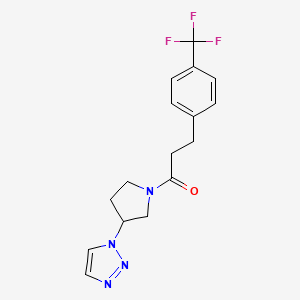

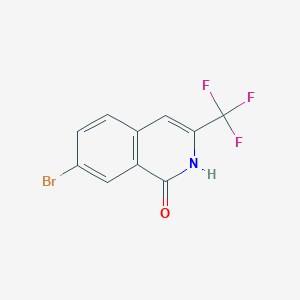
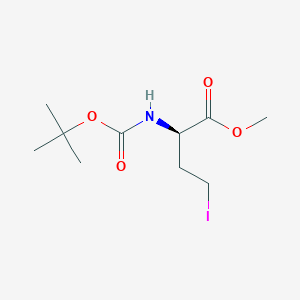

![methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2483545.png)
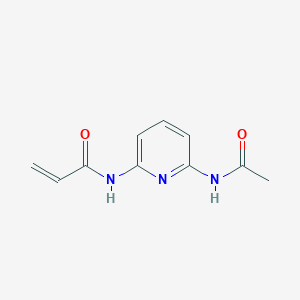
![3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483548.png)